BenchChemオンラインストアへようこそ!

Ac-Lys-D-Ala-D-Ala-OH

Glycopeptide Antibiotic Resistance Vancomycin Binding Assay Surface Plasmon Resonance (SPR)

Ac-Lys-D-Ala-D-Ala-OH is the non-substitutable benchmark for glycopeptide antibiotic research. Its native L-Lys-D-Ala-D-Ala sequence with free C-terminal carboxylate is essential for vancomycin binding (KD 1.0 ± 0.3 µM). Generic substitution with D-Ala-D-Lac analogs causes complete binding loss. Mandatory for SPR, ITC, and NMR resistance studies, DD-carboxypeptidase/PBP kinetic assays, and high-throughput screening validation. Procure the authentic, literature-validated sequence to ensure reproducible, defensible data.

Molecular Formula C14H26N4O5
Molecular Weight 330.38 g/mol
CAS No. 28845-97-8
Cat. No. B1274260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Lys-D-Ala-D-Ala-OH
CAS28845-97-8
SynonymsAc(2)-Lys-Ala-Ala
N(2)-acetyl-L-lysyl-D-alanyl-D-alanine
N(2)-acetyllysyl-alanyl-alanine
Molecular FormulaC14H26N4O5
Molecular Weight330.38 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C
InChIInChI=1S/C14H26N4O5/c1-8(12(20)17-9(2)14(22)23)16-13(21)11(18-10(3)19)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23)/t8-,9-,11+/m1/s1
InChIKeyGMSXMADYKTYBCP-KKZNHRDASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Lys-D-Ala-D-Ala-OH (CAS 28845-97-8): Chemical Identity and Core Research Utility for Peptidoglycan Mimetics


Ac-Lys-D-Ala-D-Ala-OH (CAS 28845-97-8), an N-terminally acetylated tripeptide, is a synthetic mimic of the C-terminal Lys-D-Ala-D-Ala motif found in bacterial peptidoglycan precursors . This compound serves as a primary research tool for investigating the molecular basis of glycopeptide antibiotic action and bacterial cell wall biosynthesis . Its defined sequence, incorporating a central L-lysine flanked by two D-alanine residues with a free C-terminal carboxylate, is essential for its specific interaction with vancomycin-group antibiotics and its function as a substrate for bacterial DD-carboxypeptidases [1].

Ac-Lys-D-Ala-D-Ala-OH (CAS 28845-97-8) Procurement: Why Structural Analogs Are Not Functionally Interchangeable


While several peptide-based cell wall mimetics are commercially available, Ac-Lys-D-Ala-D-Ala-OH occupies a specific, non-substitutable functional niche. Generic substitution with in-class analogs is invalid due to pronounced differences in binding thermodynamics and enzymatic processing that are determined by precise stereochemistry and terminal group chemistry. For instance, altering the stereochemistry of the alanine residues or modifying the C-terminus from the native D-Ala-D-Ala to a D-Ala-D-Lac motif—a key resistance mechanism in VanA-type enterococci—results in a complete loss or severe attenuation of vancomycin binding [1] and altered enzyme substrate specificity [2]. Therefore, the procurement of the specific Ac-Lys-D-Ala-D-Ala-OH sequence is mandatory for experiments requiring the native, vancomycin-susceptible binding interface or for establishing baseline activity in enzymatic assays.

Ac-Lys-D-Ala-D-Ala-OH (CAS 28845-97-8): Head-to-Head Quantitative Evidence of Functional Differentiation from Analogs


Ac-Lys-D-Ala-D-Ala-OH vs. Ac-Lys-D-Ala-D-Lac: 1.0 µM Binding Affinity for Vancomycin vs. No Detectable Binding

A direct comparison of vancomycin binding to Ac-Lys-D-Ala-D-Ala-OH versus its D-lactate analog, Ac-Lys-D-Ala-D-Lac, reveals a functional chasm. Vancomycin binds to Ac-Lys-D-Ala-D-Ala-OH with a dissociation constant (KD) of 1.0 ± 0.3 µM, whereas binding to Ac-Lys-D-Ala-D-Lac is not detected (n.b.) [1]. This stark differential is the molecular basis for vancomycin resistance in bacteria that have acquired the VanA gene cluster and synthesize D-Ala-D-Lac-terminated precursors. The data confirms that Ac-Lys-D-Ala-D-Lac cannot serve as a surrogate in vancomycin binding studies.

Glycopeptide Antibiotic Resistance Vancomycin Binding Assay Surface Plasmon Resonance (SPR) Peptidoglycan Mimetic VanA Phenotype

Ac-Lys-D-Ala-D-Ala-OH as a Benchmark: 50-Fold Improvement in Vancomycin Binding Affinity Achieved by Optimized Peptidomimetic Ligands

In a study aimed at discovering high-affinity vancomycin ligands, Ac-Lys-D-Ala-D-Ala-OH (Kaa) served as the baseline comparator. The benchmark KD for Kaa binding to vancomycin was determined to be 50 µM [1]. A focused peptidomimetic library identified a novel ligand with a KD of 1.03 µM, representing a roughly 50-fold improvement in binding affinity relative to the Ac-Lys-D-Ala-D-Ala-OH benchmark [1]. This demonstrates the compound's established role as the gold-standard reference for quantifying relative binding enhancements.

Antibiotic Discovery Peptidomimetic Library One-Bead-One-Compound (OBOC) Vancomycin Ligand High-Affinity Binding

Ac-Lys-D-Ala-D-Ala-OH Monomer Binding vs. Dimeric Vancomycin System: 2.4 × 10^7-fold Enhancement in Affinity

The binding of monomeric Ac-Lys-D-Ala-D-Ala-OH to monomeric vancomycin serves as the essential reference point for quantifying the remarkable affinity gains achieved through multivalency. A study using affinity capillary electrophoresis (ACE) determined the KD for the interaction between dimeric vancomycin and a dimeric derivative of L-Lys-D-Ala-D-Ala to be approximately 10^-9 M. This represents an enhancement in binding of about 2.4 × 10^7 relative to the corresponding monomeric interaction between unmodified vancomycin and diacetyl-L-Lys-D-Ala-D-Ala [1]. The data relies on the well-characterized monomeric Ac-Lys-D-Ala-D-Ala-OH/vancomycin interaction as the baseline for this calculation.

Multivalent Drug Design Vancomycin Dimerization Affinity Capillary Electrophoresis (ACE) Antibiotic Enhancement Molecular Recognition

Enzymatic Substrate Specificity: Ac-Lys-D-Ala-D-Ala-OH Validated as a Specific Substrate for Streptomyces albus DD-Carboxypeptidase

Enzymatic assays confirm the specific utility of Ac-Lys-D-Ala-D-Ala-OH as a substrate for bacterial DD-carboxypeptidases. In a substrate specificity study, Ac-Lys-D-Ala-D-Ala was explicitly tested and confirmed as a substrate for the DD-carboxypeptidase from Streptomyces albus . This enzyme, a model for penicillin-binding proteins (PBPs), preferentially cleaves the terminal D-Ala-D-Ala bond. The structural fidelity of Ac-Lys-D-Ala-D-Ala-OH is therefore essential for accurate kinetic studies.

DD-Carboxypeptidase Enzyme Kinetics Penicillin-Binding Proteins (PBPs) Substrate Specificity Bacterial Cell Wall

Ac-Lys-D-Ala-D-Ala-OH (CAS 28845-97-8): Evidence-Backed Procurement Scenarios for R&D and Industrial Research


Scenario 1: Development of Next-Generation Glycopeptide Antibiotics

In programs aiming to discover or optimize novel glycopeptide antibiotics, Ac-Lys-D-Ala-D-Ala-OH is an indispensable positive control and benchmark. The compound's well-defined KD for vancomycin binding (1.0 ± 0.3 µM) [1] provides the baseline against which new molecular entities are compared. Furthermore, the dramatic 2.4 × 10^7-fold enhancement observed in dimeric systems [2] underscores the compound's value in quantifying the effects of multivalent drug design. Procurement is essential for any lab requiring a standardized, literature-validated reference for binding assays.

Scenario 2: Mechanistic Studies of Antibiotic Resistance

For research focused on vancomycin resistance (e.g., VanA/VanB phenotypes), the differential binding between Ac-Lys-D-Ala-D-Ala-OH and its D-Lac analog is the core experimental observation. The compound serves as the 'susceptible' control in direct head-to-head binding experiments against Ac-Lys-D-Ala-D-Lac, where the latter shows no detectable binding to vancomycin [1]. This makes it a mandatory reagent for any SPR, ITC, or NMR study investigating the molecular basis of resistance and for screening inhibitors that might restore binding to the D-Lac motif.

Scenario 3: Enzymatic Assays for DD-Peptidases and Penicillin-Binding Proteins (PBPs)

Ac-Lys-D-Ala-D-Ala-OH is a validated substrate for key enzymes involved in bacterial cell wall biosynthesis, including the Streptomyces albus DD-carboxypeptidase [1]. It is an ideal model substrate for kinetic studies of PBPs, the lethal targets of β-lactam antibiotics. Researchers can use this compound to determine enzyme kinetic parameters (Km, kcat), conduct inhibition studies with novel β-lactam candidates, and probe the active-site mechanism of these clinically important enzymes.

Scenario 4: High-Throughput Screening (HTS) Assay Development

Given its role as a benchmark for vancomycin binding, Ac-Lys-D-Ala-D-Ala-OH is an optimal tool for developing and validating high-throughput screening assays for glycopeptide ligands. Its use as the baseline 'hit' in a focused OBOC peptide library screen [1] demonstrates its utility in establishing assay sensitivity and reproducibility. Procuring this compound enables the construction of robust, quantitative assays to screen large compound libraries for novel molecules that either mimic or disrupt the critical Lys-D-Ala-D-Ala binding interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-Lys-D-Ala-D-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.